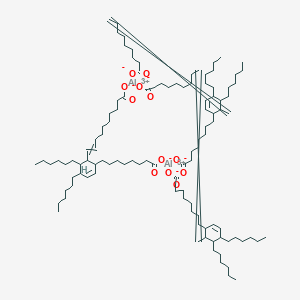

Aluminum dilinoleate

Description

Properties

CAS No. |

53202-37-2 |

|---|---|

Molecular Formula |

C108H186Al2O12 |

Molecular Weight |

1730.6 g/mol |

IUPAC Name |

dialuminum;10-[2-(7-carboxylatoheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoate |

InChI |

InChI=1S/3C36H64O4.2Al/c3*1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38;;/h3*20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40);;/q;;;2*+3/p-6 |

InChI Key |

AHEUTCASMSZYAZ-UHFFFAOYSA-H |

Canonical SMILES |

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)[O-])CCCCCCCC(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Purification and Isolation Techniques for Synthesized Aluminum Dilinoleate

For Precipitation Synthesis

Following precipitation from an aqueous solution, the primary goal is to separate the solid this compound from the aqueous phase containing soluble by-products, such as sodium sulfate (B86663). google.com

Filtration: The precipitated aluminum soap is first separated from the reaction mixture using standard filtration techniques. google.comgoogle.com

Washing: The collected solid is then thoroughly washed, often with hot water, to remove any remaining water-soluble impurities. bioline.org.brnsps.org.ng This step is critical as residual salts can be detrimental to the performance of the final product. google.com

Drying: The final step is the drying of the washed precipitate to remove water. This can be achieved by heating at elevated temperatures, sometimes under reduced pressure. google.com The conditions of drying can significantly influence the properties of the final soap. royalsocietypublishing.org

For Direct Reaction Synthesis

When this compound is synthesized via the direct reaction of dilinoleic acid with an aluminum alkoxide in a solvent, the purification focuses on removing the solvent and the alcohol by-product.

Distillation: The primary method of purification is the removal of the solvent and the liberated alcohol (e.g., isopropanol) via distillation. cdnsciencepub.com The efficiency of this removal directly impacts the purity of the resulting aluminum soap.

Isolation: Once the solvent and volatile by-products are removed, the this compound is obtained as the final product, which may be a viscous liquid or a solid depending on its specific structure and purity.

For the fusion process, purification is often integrated into the manufacturing process itself. The high temperatures drive off volatile by-products like water. The molten soap can then be directly cooled and granulated, often by ejecting it through a spray nozzle into a cooling tower, which flashes off any remaining water and forms the final granular product. google.com

| Synthetic Method | Purification/Isolation Technique | Key Steps | References |

|---|---|---|---|

| Precipitation | Filtration, Washing, and Drying | 1. Filter the precipitate. 2. Wash with hot water to remove soluble salts. 3. Dry the solid product. | bioline.org.brgoogle.comgoogle.com |

| Direct Reaction (with Alkoxide) | Distillation | 1. Remove solvent and alcohol by-product via azeotropic distillation. 2. Isolate the final product. | cdnsciencepub.com |

| Fusion Process | Integrated Cooling and Granulation | 1. Eject molten soap through a spray nozzle into a cooling tower. 2. Flash off residual water to cool and form granules. | google.com |

Advanced Characterization of Aluminum Dilinoleate Structure and Morphology

Spectroscopic Analysis of Chemical Structure

Spectroscopic methods are pivotal in elucidating the molecular structure of aluminum dilinoleate, from identifying specific chemical bonds to determining the arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR is used to confirm the formation of the aluminum carboxylate salt and to characterize the structure of the linoleate (B1235992) ligands.

The formation of the salt is primarily confirmed by examining the carboxylate (COO⁻) stretching vibrations. In the free linoleic acid, the carboxylic acid group (COOH) shows a characteristic C=O stretching band around 1710 cm⁻¹. Upon reaction with aluminum to form the dilinoleate salt, this band disappears and is replaced by two new distinct bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate anion. The frequency separation (Δν) between these two bands provides information about the coordination mode between the aluminum ion and the carboxylate groups (e.g., monodentate, bidentate chelating, or bidentate bridging).

Other significant absorption bands in the FTIR spectrum of this compound include C-H stretching vibrations of the alkyl chains and C=C stretching of the unsaturated bonds within the linoleate moiety. A weak band corresponding to an Al-O bond may also be observed at lower wavenumbers. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3010 | =C-H stretch | Stretching vibration of C-H bonds at the double bonds of the linoleate chain. |

| 2925-2930 | -CH₂- (asymmetric) stretch | Asymmetric stretching vibration of methylene (B1212753) groups in the alkyl chain. |

| 2850-2855 | -CH₂- (symmetric) stretch | Symmetric stretching vibration of methylene groups in the alkyl chain. |

| ~1580-1600 | νₐₛ(COO⁻) | Asymmetric stretching vibration of the carboxylate group, indicating salt formation. |

| ~1450-1465 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group, indicating salt formation. |

Note: The exact positions of the carboxylate stretching bands can vary depending on the coordination environment of the aluminum ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, conformation, and purity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights.

¹H NMR: The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For the linoleate chains in this compound, characteristic signals would be observed for the terminal methyl protons, the numerous methylene protons of the aliphatic chain, the olefinic protons of the C=C double bonds, and the unique bis-allylic protons located on the methylene group between the two double bonds. The integration of these signals can confirm the ratio of these protons, verifying the integrity of the linoleate structure. The absence of a broad signal around 10-12 ppm confirms the deprotonation of the carboxylic acid, indicating high purity of the salt. magritek.com

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals include the carboxylate carbon (COO⁻), the olefinic carbons, and the various aliphatic carbons along the chain. The chemical shift of the carboxylate carbon is particularly diagnostic of salt formation, typically appearing significantly downfield (175-185 ppm). researchgate.net The wide spectral range of ¹³C NMR allows for the clear resolution of signals for nearly every carbon atom, making it excellent for assessing purity and identifying structural isomers. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the Linoleate Moiety in this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C OO⁻ | N/A | ~180 |

| -C H=C H- | ~5.3-5.4 | ~128-130 |

| =CH-C H₂-CH= | ~2.77 | ~25.6 |

| -C H₂-CH= | ~2.05 | ~27.2 |

| -(C H₂)ₙ- | ~1.2-1.4 | ~29-32 |

Note: Shifts are approximate and can be influenced by the solvent and the coordination to the aluminum center.

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging non-destructive technique that provides insights into low-frequency vibrational modes, such as lattice vibrations and intermolecular interactions. While standard polymers are often transparent in the terahertz region (approx. 0.1-4 THz), the incorporation of additives like this compound can significantly alter the THz-range optical properties (refractive index and absorption coefficient) of the resulting composite material. nih.govwpmucdn.com

By measuring these changes, THz-TDS can be used to probe the structure and morphology of polymer composites containing this compound. The technique is sensitive to the concentration and dispersion of the additive within the polymer matrix. Research has shown that THz-TDS can provide information on the "global" dispersion of nanofillers in a polymer matrix, making it a potential tool for quality control in the development of polymer nanocomposites. researchgate.net For instance, studies on related polymer systems, such as those containing dilinoleate moieties, have demonstrated the utility of THz-TDS in characterizing the composite material, highlighting its potential for monitoring filler dispersion and interaction with the host polymer. researchgate.net

Microscopic and Diffraction Techniques for Solid-State Characterization

The solid-state properties of this compound, including its nanostructure, particle shape, and degree of crystallinity, are effectively determined using high-resolution microscopy and X-ray diffraction techniques.

High-Resolution Electron Microscopy (HREM) of Nanostructures

High-Resolution Electron Microscopy (HREM) is a powerful transmission electron microscopy technique used for direct imaging of the atomic structure of materials. wikipedia.org It allows for the characterization of material properties at the atomic scale, making it an invaluable tool for studying nanostructured materials. wikipedia.orgnau.edu By utilizing the wave interference between transmitted and diffracted electron waves, HREM can produce lattice or crystal structure images. jeol.com

In the context of this compound, HREM would be employed to visualize the arrangement of atoms within its nanostructures. This technique can resolve individual atoms and crystalline defects, providing critical information about the material's structural integrity and ordering at the nanoscale. wikipedia.org The spatial resolution of HREM, which can be around 0.5 ångströms (0.050 nm), is dependent on factors like the spherical aberration coefficient (Cs) of the objective lens and the accelerating voltage of the electron beam. wikipedia.orgjeol.com For a thorough analysis, images taken from different angles can be combined to create a three-dimensional map of the nanostructure, a technique known as electron tomography. wikipedia.org Although specific HREM studies on this compound are not extensively documented in public literature, the application of this technique would yield data similar to that presented in Table 1.

| Parameter | Description | Typical Finding |

| Lattice Fringes | Spacing between atomic planes in a crystalline region. | Measurement of d-spacing to identify crystalline phases. |

| Crystal Structure | The ordered arrangement of atoms, ions, or molecules. | Direct visualization of the atomic lattice. |

| Nanoparticle Morphology | Shape and size of individual nanoparticles. | Imaging of discrete this compound nanoparticles. |

| Defects and Dislocations | Imperfections in the crystal lattice. | Identification of vacancies, stacking faults, or grain boundaries. |

| This table represents typical data obtainable from HREM analysis for nanomaterials. |

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology of particles. ias.ac.in It provides information on the size, shape, and surface topography of individual particles, ranging from micrometers to millimeters. upstate.edu The technique works by bombarding a sample with a focused beam of electrons, which generates secondary electrons from the sample's surface. upstate.edu These secondary electrons are then used to create a detailed image of the surface. upstate.edu

For this compound, SEM is used to investigate the physical form of the particles, which can be indicative of their composition and origin. upstate.edu It can reveal whether the particles are spherical, irregular flakes, or have other distinct shapes. ias.ac.inresearchgate.net Furthermore, SEM is highly effective in studying the aggregation of nanoparticles. mdpi.com The large depth of field in SEM allows for a three-dimensional appearance, making it possible to observe how individual particles cluster together. ias.ac.in Analysis of SEM images can provide quantitative data on particle size distribution and the extent of aggregation, as illustrated in the hypothetical data in Table 2.

| Characteristic | Measurement | Observation |

| Primary Particle Size | Average Diameter (nm) | 300-400 nm |

| Particle Shape | Qualitative Description | Irregular, flake-like structures. researchgate.net |

| Surface Topography | Qualitative Description | Generally smooth with some surface roughness. researchgate.net |

| Aggregation State | Qualitative & Quantitative | Formation of fractal-like supramolecular aggregates. mdpi.com |

| This table contains representative findings from SEM analysis of metallic soap nanoparticles. |

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a primary analytical technique used to determine the structural properties of materials, specifically distinguishing between crystalline and amorphous phases. drawellanalytical.com Crystalline materials, with their periodic and ordered atomic arrangement, produce sharp, intense diffraction peaks at specific angles. nasa.govyoutube.com In contrast, amorphous materials lack long-range order, resulting in broad, diffuse scattering profiles often called halos. nasa.govresearchgate.net

The application of XRD to this compound allows for the identification of its solid-state nature. By analyzing the diffraction pattern, one can determine whether the compound exists as a well-ordered crystalline solid, a disordered amorphous material, or a semi-crystalline substance containing both phases. drawellanalytical.com The position and intensity of the sharp peaks in a crystalline pattern can be used to identify the specific crystal structure. For amorphous materials, the unique scattering patterns can still provide information about the short-range structural order. nasa.gov For instance, studies on aluminum hydroxides have shown that varying preparation conditions can lead to either crystalline forms (like bayerite or gibbsite) or X-ray amorphous products, which are identifiable by their distinct XRD patterns. arizona.edu

| Phase Type | XRD Pattern Feature | Interpretation for this compound |

| Crystalline | Sharp, well-defined peaks | Indicates a highly ordered, repeating molecular structure. |

| Amorphous | Broad, diffuse halo | Suggests a disordered arrangement of molecules with no long-range order. youtube.com |

| Semi-crystalline | Combination of sharp peaks and a broad halo | Reveals the presence of both ordered crystalline domains and disordered amorphous regions. drawellanalytical.com |

| This table outlines the interpretation of typical XRD patterns. |

Chromatographic and Elemental Analysis for Compositional Assessment

To fully characterize this compound, it is essential to assess its molecular size distribution and confirm its elemental composition. Chromatographic and plasma-based techniques are standard methods for these determinations.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, is a separation technique that sorts molecules based on their size or hydrodynamic volume. technologynetworks.comwikipedia.org It is a non-interactive method where molecules dissolved in a mobile phase pass through a column packed with porous gel. jordilabs.comshimadzu.com.tw Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. technologynetworks.commpg.de

This technique is widely used for analyzing polymers to determine key molecular properties. wikipedia.org For this compound, which can form polymeric or oligomeric structures, SEC/GPC is an ideal method to determine its molecular weight distribution. The analysis provides values for the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ), which is the ratio of Mw to Mn. mpg.de This information is critical for quality control and for understanding how the molecular weight distribution influences the material's bulk properties. shimadzu.com.tw

| Parameter | Symbol | Definition |

| Number Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight Average Molecular Weight | Mw | An average molecular weight that is more sensitive to larger molecules in the sample. |

| Dispersity (Polydispersity Index) | Đ | A measure of the broadness of the molecular weight distribution (Mw/Mn). mpg.de |

| This table defines key parameters obtained from SEC/GPC analysis. |

Inductively Coupled Plasma (ICP) for Total Aluminum Content Quantification

Inductively Coupled Plasma (ICP) is a powerful technique for elemental analysis. cdc.gov It can be coupled with Atomic Emission Spectrometry (ICP-AES or ICP-OES) or Mass Spectrometry (ICP-MS) to accurately determine the concentration of metals and other elements in a sample. cdc.govnih.gov The sample is introduced into a high-temperature plasma, which excites the atoms, causing them to emit light (in AES) or become ionized (in MS) for detection and quantification. cdc.gov

ICP-based methods are standard for measuring the total aluminum content in a wide variety of materials. cdc.govgoogle.com To analyze this compound, the sample would first be digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the aluminum into a solution. dtu.dk This solution is then analyzed by ICP-AES or ICP-MS. These techniques are known for their high sensitivity, precision, and relative freedom from chemical interferences, making them excellent choices for verifying the stoichiometry and purity of the this compound compound. cdc.govnih.gov The limit of quantification can be very low, often in the parts-per-billion (µg/L) range. cdc.gov

| Technique | Principle | Application to this compound |

| ICP-AES / ICP-OES | Measures the light emitted by excited atoms in the plasma. cdc.gov | Quantification of the total aluminum concentration to confirm the compound's purity and stoichiometry. |

| ICP-MS | Uses a mass spectrometer to detect ionized atoms from the plasma. nih.gov | Provides highly sensitive and robust quantification of aluminum, especially for trace-level analysis. nih.gov |

| This table summarizes the application of ICP techniques for aluminum quantification. |

Rheological Behavior and Gelation Mechanisms of Aluminum Dilinoleate Systems

Fundamental Principles of Gel Formation in Metal Soap Systems

The ability of aluminum soaps, including aluminum dilinoleate, to form viscous gels in hydrocarbon systems has long been a subject of scientific inquiry. Understanding the underlying mechanisms of this gelation is crucial for controlling and optimizing the performance of these materials in various applications.

Historical Perspectives on Gelling Mechanisms of Aluminum Soaps

For over half a century, the prevailing theory on the gelling mechanism of aluminum soaps was centered on the formation of long, linear polymeric chains. This model posited that aluminum atoms linked together to form the backbone of the polymer, with the fatty acid chains extending outwards from this central axis. It was believed that the entanglement of these polymer-like chains was responsible for the high viscosity and gel structure of these systems. This long-held belief was based on early interpretations of viscosity and streaming birefringence data, which suggested the presence of fibrous or fibrillar aggregates.

Contemporary Models: Micellar Aggregation and Network Formation

More recent and advanced analytical techniques have led to a significant revision of the historical model. High-resolution electron microscopy and detailed rheology measurements have provided compelling evidence that refutes the linear polymeric chain theory. The contemporary understanding of gel formation in aluminum di-soap systems, such as this compound, is based on a multi-level aggregation process.

The current model proposes that the initial step in the gelation process is the self-assembly of individual aluminum soap molecules into spherical, nano-sized micelles. These micelles are colloidal particles where the soap molecules are arranged in a way that minimizes the unfavorable interactions between the hydrocarbon tails and the polar aluminum-containing heads within the non-polar solvent. This spontaneous formation of micelles is a key departure from the previous concept of linear chain polymerization.

Following the formation of these primary nano-sized micelles, the gel network is built through their subsequent aggregation. These colloidal micelle particles come together to form larger, network-like structures. These networks are often described as being highly fractal, meaning they have a complex, branching geometry that is self-similar over different scales. As these fractal aggregates grow and interact, they can form a "jammed" structure throughout the volume of the oil, effectively immobilizing the solvent and leading to the formation of a stable gel.

Rheological Characterization of this compound Gels

The macroscopic properties of this compound gels, such as their viscosity and elasticity, are a direct consequence of their microscopic and nanoscopic structure. Rheological studies are therefore essential for understanding and quantifying the behavior of these materials under various conditions of stress, strain, and temperature.

Dynamic Mechanical Thermal Analysis (DMTA) and Oscillatory Shear Rheology

Dynamic Mechanical Thermal Analysis (DMTA) and oscillatory shear rheology are powerful techniques used to probe the viscoelastic properties of materials like this compound gels. In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of key parameters such as the storage modulus (G'), the loss modulus (G''), and the loss tangent (tan δ).

The storage modulus (G') is a measure of the elastic component of the gel, representing the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like and elastic material. The loss modulus (G'') represents the viscous component, quantifying the energy dissipated as heat per cycle. A higher G'' is indicative of a more fluid-like behavior. The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ) , which provides a measure of the damping or energy dissipation in the material.

For a typical gel structure, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic, solid-like behavior. The frequency dependence of these moduli can provide further insights into the structure and relaxation dynamics of the gel network. For instance, a weak frequency dependence of G' over a range of frequencies is characteristic of a stable gel network.

| Oscillation Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 1500 | 150 |

| 1 | 1550 | 160 |

| 10 | 1600 | 180 |

| 100 | 1650 | 200 |

This representative data demonstrates that for a stable gel, the storage modulus is consistently an order of magnitude higher than the loss modulus, and both moduli show a slight increase with increasing frequency.

Viscoelastic Properties and Gel Strength Assessment (Storage and Loss Moduli)

The viscoelastic properties of this compound systems are critical for understanding their behavior as gels. These properties are typically characterized by the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the gel, indicating the energy stored during deformation, while the loss modulus signifies the viscous component, representing the energy dissipated as heat. tainstruments.comlibretexts.org A material is considered a gel or solid-like when the storage modulus (G') is greater than the loss modulus (G''). tainstruments.com

In gel systems, a wide, rubber-like plateau in the frequency dependence of the storage modulus (G') and relatively low values of the loss modulus (G'') are characteristic of a stable gel network. nih.gov For aluminum-based polymeric gels, which can serve as a model to understand the crosslinking behavior of aluminum compounds, the gel strength is directly related to the magnitude of the storage modulus. For instance, in polyacrylamide (PAM) gels crosslinked with aluminum acetate, a storage modulus of over 2000 Pa has been achieved, indicating the formation of a strong gel. nih.gov The gel strength in such systems is observed to increase with the concentration of the aluminum crosslinker up to an optimal point. nih.gov

The relationship between G' and G'' determines the material's state; if G' > G'', the material behaves as a solid, while if G'' > G', it behaves as a liquid. tainstruments.com The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent or tan delta, which quantifies the damping properties of the viscoelastic material. tainstruments.com For well-structured gels, the moduli curves (G' and G'') typically show little dependence on frequency. tainstruments.com In contrast, weaker gels exhibit a more pronounced increase in their moduli as the test frequency is increased. tainstruments.com

| Parameter | Symbol | Description | Significance in Gel Systems |

|---|---|---|---|

| Storage Modulus | G' | Measure of stored energy; represents the elastic (solid-like) behavior of a material. tainstruments.com | Indicates gel strength and stiffness. Higher G' signifies a stronger, more structured gel network. tainstruments.com |

| Loss Modulus | G'' | Measure of energy dissipated as heat; represents the viscous (liquid-like) behavior of a material. tainstruments.com | Indicates the fluid-like properties of the gel. In a stable gel, G'' is typically much lower than G'. nih.gov |

| Complex Modulus | G* | Overall resistance to deformation, combining both elastic and viscous contributions. rheologylab.com | Represents the total stiffness of the gel. |

| Tan Delta (Loss Tangent) | tan δ = G''/G' | Ratio of loss modulus to storage modulus, related to the damping properties of the material. tainstruments.com | Quantifies the balance between viscous and elastic behavior. A lower tan δ value indicates a more elastic gel. tainstruments.com |

Influence of Shear Rate on Viscosity and Flow Behavior

The viscosity of this compound gel systems is highly dependent on the applied shear rate, a characteristic feature of non-Newtonian fluids. 4spe.org Most polymer and gel systems exhibit shear-thinning (or pseudoplastic) behavior, where the apparent viscosity decreases as the shear rate increases. 4spe.orgquora.com This phenomenon is often attributed to the alignment of polymer chains or the breakdown of the gel's structural network under shear, which reduces the resistance to flow. quora.com

Conversely, some materials can exhibit shear-thickening (or dilatant) behavior, where viscosity increases with the shear rate. quora.commdpi.com For instance, studies on the A356 aluminum alloy in a semi-solid state have shown shear-thickening behavior at very low shear rates (10.5 s⁻¹ to 18.3 s⁻¹), which is interpreted by the tendency of solid particles to agglomerate and form clusters that increase viscosity. mdpi.com While this is a metallic alloy system, it demonstrates that aluminum-containing systems can display complex rheological behaviors.

In the context of aluminum soap gels, such as those used in greases, shear-thinning is the desired and typical behavior. The gel structure provides high viscosity at rest (low shear), which prevents leakage, but the viscosity decreases under the high shear conditions of lubrication, reducing friction. The flow behavior of such systems can be described by models like the Power Law, which relates shear stress to shear rate. 4spe.org

| Flow Behavior | Viscosity Response to Increasing Shear Rate | Typical Mechanism | Relevance to Gels |

|---|---|---|---|

| Shear-Thinning (Pseudoplastic) | Decreases quora.com | Alignment of molecules or breakdown of structural network under shear. quora.com | Common in most gel systems, desirable for applications requiring flow under stress. 4spe.org |

| Newtonian | Remains constant 4spe.org | No change in internal structure with shear. | Uncommon for gelled systems. |

| Shear-Thickening (Dilatant) | Increases quora.com | Formation of particle clusters or hydroclusters under shear. mdpi.com | Observed in some concentrated suspensions and specific aluminum systems at low shear rates. mdpi.com |

Factors Influencing Gelation and Rheological Properties

Concentration of this compound

The concentration of the gelling agent is a primary factor determining the rheological properties of the resulting gel. For aluminum-based gelling systems, an increase in the concentration of the aluminum species generally leads to a stronger gel network. In studies of polyacrylamide gels crosslinked with aluminum compounds, increasing the crosslinker concentration resulted in a higher storage modulus (G'), indicating enhanced gel strength. nih.gov However, this effect is often observed up to an optimal concentration, beyond which the change in storage modulus may become insignificant. nih.gov

Similarly, for organogelators, the critical gel concentration (CGC) is the minimum concentration required to form a stable gel. nih.gov Below this concentration, the system remains a liquid solution. As the concentration of the gelling agent, such as this compound, is increased above the CGC, the gel's mechanical properties are typically enhanced. This is manifested as an increase in viscosity, gel strength (G'), and thermal stability (gel-sol transition temperature). tainstruments.comnih.gov For example, in gelatin gels, a higher gelatin concentration leads to a significantly higher G', signifying a stronger and more structured three-dimensional network. tainstruments.com It is expected that this compound systems would follow a similar trend, where higher concentrations create a more densely crosslinked network, resulting in a stiffer and more robust gel.

Solvent or Oil Phase Composition and Polarity

The composition and polarity of the solvent or oil phase are crucial in the formation and properties of this compound organogels. Gel formation requires a delicate balance of interactions between the gelator molecules (gelator-gelator) and between the gelator and the solvent (gelator-solvent). researchgate.net The solvent's polarity plays a significant role in mediating these non-covalent interactions, which include hydrogen bonding and van der Waals forces. nih.govresearchgate.net

Cellulose-based gelling agents, for example, are effective in polar solvents but are unsuitable for thickening non-polar solvents like hydrocarbons. mdpi.com The formation of organogels often depends on the solvent's ability to create a balance where the gelator is soluble enough to dissolve at high temperatures but insoluble enough to self-assemble into a network upon cooling. nih.gov The polarity of the solvent can influence the size of self-assembled nanoparticles, with higher polarity solvents sometimes leading to larger particle sizes. mdpi.com

For this compound, which is an aluminum soap, the choice of the oil phase (typically non-polar hydrocarbons) is critical. The long, non-polar linoleate (B1235992) chains will interact favorably with the non-polar solvent, while the more polar aluminum-carboxylate heads will drive the self-assembly into the gel network. Subtle changes in the oil phase composition, such as the presence of aromatic compounds or differences in aliphatic chain length, can alter the solubility of the this compound and thus significantly impact the gel's final rheological properties.

Temperature Dependence of Gelation and Viscosity

Temperature has a profound effect on both the gelation process and the final viscosity of this compound systems. For most liquids and gelled systems, viscosity decreases as temperature increases. wikipedia.org This is because higher thermal energy allows molecules to more easily overcome the attractive intermolecular forces that resist flow. wikipedia.org This temperature dependence of viscosity can often be described by an Arrhenius-type equation. researchgate.netepj-conferences.org

The formation of a physical gel, such as one made with this compound, is typically a thermo-reversible process. The gelling agent is dissolved in the solvent at an elevated temperature, and upon cooling, the system undergoes a sol-gel transition, where the network structure is formed. The temperature at which this occurs is the gelation temperature. Conversely, upon reheating, the gel will "melt" back into a liquid state at the gel-sol transition temperature (Tgs). nih.gov The thermal stability of the gel is characterized by this Tgs, with higher values indicating a more stable gel. nih.gov In studies of aluminum-copper melts, the viscosity was observed to increase as the temperature decreased, following an Arrhenius curve during cooling. epj-conferences.orgresearchgate.net Similarly, for aluminum-based polymeric gels, temperature affects the crosslinking rate, which generally increases with temperature according to Arrhenius's law. nih.gov

Role of pH and Ionic Environment in Gelation

The pH and ionic environment are critical factors in controlling the gelation of systems involving aluminum compounds. Aluminum's chemistry in aqueous solutions is highly pH-dependent, involving the formation of various hydrolysis species. researchgate.net In acidic conditions, Al³⁺ is the dominant species, while an increase in pH leads to the formation of various hydroxo-complexes and, eventually, the precipitation of aluminum hydroxide (B78521), Al(OH)₃, typically in the pH range of 4 to 9. researchgate.net

This pH-dependent behavior directly impacts gelation when aluminum compounds are used as crosslinkers. For instance, in polyacrylamide-aluminum acetate systems, gelation is highly sensitive to pH. A controllable gelation time is achievable in a pH range of 3.5 to 8.5. nih.gov In some aluminum-based systems, unlike conventional crosslinkers, the gelation rate was found to decrease as the pH increased. nih.gov The presence of different ionic species in the environment can also influence gelation. For example, the addition of salts can screen electrostatic repulsions, which can either promote or hinder the aggregation necessary for gel network formation, depending on the specific system. nih.govnih.gov Studies on the flocculation of microalgae using aluminum sulfate (B86663) showed that flocculation efficiency was strongly influenced by both pH and ionic strength, which modified the surface charges of the particles. nih.govresearchgate.net This highlights the importance of electrostatic interactions, which are governed by pH and ionic content, in the aggregation and network formation processes involving aluminum species.

Emulsion Stabilization Properties and Interfacial Phenomena

Principles of Emulsion Formation and Instability

An emulsion is a dispersion of one liquid in a second, immiscible liquid, such as oil and water. nih.govnih.gov The formation of an emulsion requires energy input, typically through mechanical agitation like homogenization, to break down one liquid (the dispersed phase) into droplets within the other (the continuous phase). europa.eu This process vastly increases the interfacial area between the two liquids, creating a thermodynamically unstable system. wordpress.com Without a stabilizing agent, the droplets will tend to minimize this energy by reducing the interfacial area, leading to phase separation through several mechanisms of instability. nih.govviperwrl.com

Key types of emulsion instability include:

Flocculation: Droplets aggregate into loose clumps without losing their individual identities. nih.gov

Coalescence: Droplets merge to form progressively larger droplets, which is an irreversible process that ultimately leads to the complete separation of the two phases. nih.govmdpi.com

Creaming and Sedimentation: The migration of droplets to the top or bottom of the emulsion due to density differences between the dispersed and continuous phases. viperwrl.com

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. wordpress.com

Emulsifiers are surface-active agents that are added to an emulsion to enhance its kinetic stability and prevent or slow down these instability mechanisms. nih.govchemistryjournal.in They function by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets. wordpress.com

Role of Aluminum Dilinoleate as an Emulsion Stabilizer

This compound is the aluminum salt of dilinoleic acid and is recognized for its function as an emulsion stabilizer and a nonaqueous viscosity-increasing agent in cosmetic and other formulations. europa.eunih.gov Its primary role is to enhance the stability of emulsions, particularly water-in-oil (W/O) systems, by preventing the dispersed droplets from coalescing and the two phases from separating over time.

This compound primarily reduces droplet coalescence through the formation of a robust physical and steric barrier at the oil-water interface. This mechanism is analogous to that of other solid particle stabilizers and metal soaps, such as aluminum stearate (B1226849), which are known to form a rigid film of closely packed particles at the interface. researchgate.netpharmacompass.com

The large, bulky structure of the dilinoleic acid dimer provides significant steric hindrance. When these molecules are coordinated by aluminum ions at the droplet surface, they create a protective layer. This layer acts as a mechanical barrier that physically prevents two approaching droplets from making direct contact, thereby inhibiting their fusion into a larger droplet. wordpress.comnih.gov The formation of this interfacial film is a key factor in preventing the irreversible process of coalescence and ensuring the long-term stability of the emulsion. researchgate.net

A fundamental property of any emulsifier is its ability to adsorb at the liquid-liquid interface and lower the interfacial tension. uomustansiriyah.edu.iqbiolinscientific.com Reducing the interfacial tension decreases the free energy required to form the emulsion, making it easier to create small droplets during the emulsification process. wordpress.com

A critical strategy for stabilizing emulsions is to increase the viscosity of the continuous phase. chemistryjournal.in A more viscous continuous phase impedes the movement of the dispersed droplets, significantly slowing down the rates of creaming or sedimentation and reducing the frequency of droplet collisions that can lead to coalescence. googleapis.com

This compound is explicitly classified as a viscosity-controlling agent. nih.govperflavory.com It functions effectively as a gelling agent for the oil phase in W/O emulsions. The mechanism involves the trivalent aluminum ions acting as junction points to cross-link the long, entangled chains of the dilinoleic acid dimers. This creates a three-dimensional network structure within the oil, transforming it from a low-viscosity liquid into a semi-solid gel. nih.gov This significant increase in the viscosity of the continuous phase immobilizes the dispersed water droplets, providing exceptional stability against phase separation.

Formulation Strategies for Enhanced Emulsion Stability

To achieve optimal performance and stability, this compound is often used within a carefully designed formulation that may include other complementary ingredients.

The stability and sensory characteristics of an emulsion can be fine-tuned by combining this compound with other formulation components. It is compatible with a wide range of cosmetic ingredients, allowing for versatile formulation development.

Co-emulsifiers: While some systems can be stabilized without co-emulsifiers, they are often included to modify emulsion properties. glenncorp.com For instance, combining a high-molecular-weight emulsifier like this compound with a lower-molecular-weight co-emulsifier can improve pigment wetting or alter the skin feel of the final product. cossma.com Polyglyceryl esters are common co-emulsifiers in W/O systems. cossma.com

Waxes and Structuring Agents: Consistency-enhancing or emulsion-stabilizing waxes, such as hydrogenated castor oil and microcrystalline wax, can be used in conjunction with this compound. glenncorp.com These agents contribute to the viscosity and structure of the external phase, further bolstering stability.

Oils and Emollients: this compound is compatible with a wide variety of cosmetic oils, including mineral oils, silicone oils (e.g., dimethicone), and vegetable-derived esters and triglycerides. glenncorp.com

Electrolytes: In many W/O emulsions, the addition of an electrolyte, such as sodium chloride or magnesium sulfate (B86663), to the aqueous phase is crucial for stability. The electrolyte helps to suppress the coalescence of water droplets through osmotic effects. glenncorp.com

Contributions of High Molecular Weight and Polyfunctional Composition to Emulsion Stabilization

The efficacy of this compound as a stabilizer for emulsions, particularly water-in-oil systems, is deeply rooted in its distinct molecular architecture. nih.govresearchgate.net Its high molecular weight and polyfunctional nature work in concert to create a robust and persistent barrier at the oil-water interface, significantly hindering coalescence and enhancing long-term stability. google.comwikipedia.org

High Molecular Weight: this compound possesses a notably high molecular weight, approximately 1730.6 g/mol , which is a direct consequence of its composition from dilinoleic acid, a dimer of linoleic acid. nih.govnih.gov This substantial molecular size is a critical factor in its stabilization mechanism. According to research on emulsifying agents, molecules with a large molecular weight tend to remain at the oil-water interface once they have attached themselves. google.com This low desorption rate results in a highly stable and durable emulsion. google.com

The primary mechanism associated with high molecular weight stabilizers is steric stabilization. wikipedia.orgijirss.com The large, bulky dilinoleate chains form a significant physical or steric barrier around the dispersed droplets. wikipedia.org This layer physically prevents the droplets from coming into close contact, thereby inhibiting aggregation and coalescence, which are primary pathways for emulsion breakdown. ijirss.com

Polyfunctional Composition: The structure of this compound is not that of a simple salt but a complex, polyfunctional compound. It involves aluminum, a trivalent metal, and dilinoleic acid, which contains multiple carboxylate groups for potential bonding. This composition allows for the formation of a complex, networked structure at the oil-water interface. The aluminum ions can act as junction points, linking the large dilinoleate chains together to create an interfacial film with enhanced mechanical strength and rigidity. researchgate.netwhiterose.ac.uk

Studies on analogous supramolecular systems have shown that such networked structures can create a continuous microscale framework that immobilizes the dispersed droplets. researchgate.net This strong interfacial film provides a superior defense against rupture and coalescence compared to the monolayer films formed by low-molecular-weight surfactants. researchgate.netmdpi.com The synergy between the steric hindrance provided by the high molecular weight and the mechanical strength of the networked interfacial film results in exceptionally stable emulsions.

Interactive Data Table: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀₈H₁₈₆Al₂O₁₂ | nih.gov |

| Molecular Weight | ~1730.6 g/mol | nih.govnih.gov |

| Parent Acid | Dilinoleic Acid | nih.gov |

| Metal Component | Aluminum | nih.gov |

| Reported Functions | Emulsion Stabilizing, Viscosity Controlling, Opacifying | nih.govresearchgate.net |

Interactive Data Table: Research Findings on Emulsion Stabilization Mechanisms

| Research Finding | Implication for Emulsion Stability | Supporting Principle |

| High molecular weight emulsifiers exhibit very low desorption rates from the oil-water interface. | Creates a persistent and durable interfacial film, leading to long-term emulsion stability. google.com | Once adsorbed, large molecules are less likely to return to the bulk phase, ensuring a continuous protective layer. google.com |

| Large, bulky molecules provide a significant steric barrier around droplets. | Physically hinders droplets from approaching one another, preventing flocculation and coalescence. wikipedia.orgijirss.com | Steric repulsion is a fundamental mechanism where the physical presence of large molecules prevents particle aggregation. ijirss.com |

| Polyfunctional components can form cross-linked, networked structures at the interface. | Increases the mechanical strength and viscoelasticity of the interfacial film, making it more resistant to rupture. researchgate.net | A networked film provides greater structural integrity than a simple monolayer, effectively immobilizing droplets. researchgate.netwhiterose.ac.uk |

| Emulsifiers lower the interfacial tension between the oil and water phases. | Facilitates the formation of smaller droplets during emulsification and reduces the energy of the system. google.comresearchgate.net | A reduction in interfacial tension makes it easier to create the large interfacial area characteristic of emulsions. mdpi.com |

Interactions of Aluminum Dilinoleate with Diverse Material Systems

Interaction with Polymeric Systems

The incorporation of aluminum dilinoleate into polymeric systems can significantly modify their processing and performance characteristics. Its role extends from being a simple additive to an active component that influences the bulk properties of the polymer matrix.

Integration within Polymer Matrices

The long, hydrophobic dilinoleate chains can entangle with polymer chains, while the aluminum center can interact with the surface of inorganic fillers, effectively bridging the two phases. alfa-chemistry.com This can lead to improved dispersion of fillers within the polymer matrix, preventing agglomeration and leading to more uniform material properties. researchgate.net The use of aluminum-containing coupling agents is a known strategy to improve the quality of products such as plastics, rubber, and coatings by enhancing the dosage of fillers and improving processing. google.com

In some applications, this compound is used as a gelling agent for oily liquids, which can be relevant in the formulation of certain polymer-based gels or cosmetics. google.comwipo.int Its ability to form networks within a liquid phase can be harnessed to control the viscosity and consistency of polymeric formulations.

Table 1: Examples of Polymer Systems and the Role of Aluminum-Containing Additives

| Polymer System | Role of Aluminum-Containing Additive | Reference |

| Polypropylene (B1209903) (PP) Composites | Coupling agent to improve filler-matrix adhesion | psu.edu |

| Plastics, Rubber, Coatings | Adhesive promoter, filler dispersant | google.com |

| Oily Liquids / Gels | Gelling agent | google.comwipo.int |

| Poly(butylene terephthalate) (PBT) Blends | Potential compatibilizer | mdpi.com |

Influence on Polymer Rheology and Mechanical Properties

The introduction of this compound can have a pronounced effect on the rheological and mechanical properties of polymers. Rheology, the study of the flow of matter, is crucial for polymer processing, while mechanical properties determine the end-use performance of the material. specialchem.com

The rheological behavior of polymers is influenced by factors such as temperature, pressure, and the presence of fillers or additives. taylorfrancis.com The addition of fillers can increase the viscosity of a polymer melt. mdpi.com this compound, by acting as a dispersant, can help to mitigate this viscosity increase, improving the processability of highly filled polymer composites. hroc.in However, the specific effect on rheology is complex and depends on the concentration of the additive, the nature of the polymer, and the processing conditions. taylorfrancis.com In some cases, the incorporation of aluminum filler did not result in a significant drop in the melt flow index, which is beneficial for processing. mdpi.com

From a mechanical perspective, improved dispersion of fillers and enhanced interfacial adhesion due to the presence of a coupling agent like this compound can lead to better mechanical properties. psu.edu For example, the tensile strength and modulus of alumina-filled polypropylene composites have been shown to increase with the addition of coupling agents. psu.edu However, the effect on properties like elongation at break can be more complex, with some studies showing a decrease with increasing filler content. mdpi.com The goal is often to introduce fillers to enhance specific properties without causing a significant deterioration in others. researchgate.net

Table 2: Influence of Aluminum-Based Additives on Polymer Properties

| Property | General Effect of Aluminum-Based Additives | Key Influencing Factors | Reference |

| Rheology | |||

| Viscosity | Can increase due to filler content, but dispersants can mitigate this. | Additive concentration, polymer type, processing conditions. | taylorfrancis.commdpi.com |

| Melt Flow Index | Can be maintained, indicating good processability. | Filler loading, additive type. | mdpi.com |

| Mechanical Properties | |||

| Tensile Strength | Can be increased with improved filler-matrix adhesion. | Coupling agent efficiency, filler dispersion. | psu.edu |

| Young's Modulus | Generally increases with the addition of rigid fillers. | Filler content, interfacial bonding. | psu.edu |

| Elongation at Break | Can decrease with increasing filler content. | Filler loading, matrix ductility. | mdpi.com |

Interactions at Inorganic-Organic Interfaces

This compound's amphiphilic nature makes it particularly effective at modifying the interface between inorganic and organic materials. This is crucial in applications such as surface treatments and pigment dispersion.

Surface Modification and Wettability (e.g., hydrophobicity of aluminum substrates)

The wettability of a surface, its ability to be wetted by a liquid, is a critical property in many applications. Aluminum and its alloys are naturally hydrophilic due to the formation of a native oxide layer. idsi.md However, for applications requiring water repellency, such as anti-corrosion or self-cleaning surfaces, this hydrophilicity is undesirable. mdpi.com

This compound can be used to modify the surface of aluminum substrates, rendering them hydrophobic. The aluminum center of the molecule can coordinate with the aluminum oxide layer on the substrate, while the long, nonpolar dilinoleate chains orient outwards, creating a low-energy surface that repels water. This is a common strategy for creating hydrophobic surfaces. ijcsi.pro The formation of aluminum stearate (B1226849) on aluminum surfaces, a similar long-chain aluminum soap, has been shown to induce superhydrophobicity. ijcsi.pro The modification of anodized aluminum oxide surfaces with lauric acid, another fatty acid, also results in a significant increase in the water contact angle, indicating increased hydrophobicity. idsi.md

The process of modifying surface wettability can be achieved through various methods, including simple immersion in a solution containing the modifying agent. idsi.md The resulting hydrophobic layer can provide a barrier against moisture and corrosive agents.

Role in Pigment Dispersion and Wetting Characteristics

In the paint, coatings, and ink industries, the proper dispersion of solid pigments in a liquid binder is essential for achieving desired properties like color strength, gloss, and stability. hroc.in Pigments, especially inorganic ones, often have a tendency to agglomerate, leading to defects in the final product. hroc.in

Wetting and dispersing additives are crucial for overcoming these challenges. byk.com this compound can function as such an additive. The mechanism involves the adsorption of the additive onto the pigment surface. hroc.in The polar aluminum head of the this compound molecule can interact with the surface of inorganic pigments, such as metal oxides. google.com The long, nonpolar dilinoleate tails then extend into the organic binder, providing steric stabilization that prevents the pigment particles from re-agglomerating. hroc.in

This stabilization facilitates the initial wetting of the pigment by the binder and ensures the long-term stability of the dispersion. byk.com The use of fatty acid-based dispersants is a known technique in pigment dispersion, particularly for aluminum effect pigments. pcimag.com The choice of dispersant can significantly influence the final properties of the coating, including gloss and pigment orientation. pcimag.com

Interactions with Biological Molecules (Conceptual and Theoretical Studies)

While specific experimental studies on the direct interaction of this compound with biological molecules are not extensively documented, the bioinorganic chemistry of aluminum provides a conceptual framework for understanding potential interactions. Aluminum is not known to have an essential biological function, but it can interact with a variety of biological molecules. nih.gov

Computational studies have shown that aluminum can interact with and be stabilized by both small molecules like citrate (B86180) and large molecules such as proteins. nih.gov The interaction is often with oxygen-donor ligands, such as those found in carboxylate groups and phosphate (B84403) groups, which are abundant in biological systems. nih.govmdpi.com Given that this compound is an aluminum salt of a dicarboxylic acid, it is conceivable that the aluminum ion could participate in exchange reactions or interact with binding sites on biological macromolecules that typically bind other metal ions like Ca²⁺ or Mg²⁺. researchgate.net

Aluminum has been shown to interact with proteins, in some cases affecting their conformation and function. mdpi.comresearchgate.net For example, aluminum can bind to α-chymotrypsin and act as an enzyme activator. researchgate.net It can also interact with nucleic acids and is thought to play a role in the compaction of chromatin. nih.govmdpi.com

Theoretical considerations suggest that the long fatty acid chains of the dilinoleate ligand could lead to interactions with lipid bilayers or hydrophobic pockets in proteins. However, these remain conceptual, as specific research on the biological interactions of the intact this compound compound is limited. The focus of biological studies has primarily been on the aluminum ion itself and its potential toxic effects. nih.govmdpi.com

Binding to Lipid Systems and Membrane Reorganization (e.g., model phospholipid monolayers)

While direct experimental studies on this compound's interaction with lipid membranes are not extensively documented, the behavior of other aluminum compounds, particularly aluminum-containing adjuvants, provides significant insights into the potential mechanisms. It is hypothesized that the aluminum cation of this compound plays a crucial role in mediating interactions with the polar head groups of phospholipids, leading to significant alterations in membrane structure and organization.

Research on aluminum adjuvants has demonstrated a strong affinity for membrane lipids. nih.gov Studies using model phospholipid monolayers, often composed of mixtures like dipalmitoyl-phosphatidylcholine (DPPC) and dioleoyl-phosphatidylcholine (DOPC), have shown that aluminum compounds can induce the clustering of lipid domains. nih.gov This interaction appears to be driven by the physicochemical properties of the aluminum species. For instance, certain aluminum adjuvants have been observed to increase the size of lipid domains within the monolayer, suggesting a reorganization of the membrane's lateral structure. nih.gov

Table 1: Effects of Aluminum Compounds on Model Phospholipid Monolayers

| Aluminum Compound | Model System | Observed Effect on Lipid Organization | Reference |

| Alhydrogel | DPPC/DOPC monolayer | Reduced monolayer compressibility, insertion into the monolayer, increased lipid domain size. | nih.gov |

| Adju-Phos | DPPC/DOPC monolayer | Significant increase in lipid domain size without compromising monolayer integrity. | nih.gov |

| Alum | Dendritic cell plasma membrane | Binds to membrane lipids, leading to lipid sorting and activation of an abortive phagocytic response. | nih.gov |

| Aluminum Chloride (in vivo) | Rat brain synaptosomes | Increased membrane fluidity, reduction of cholesterol/phospholipid molar ratio. | nih.gov |

| Aluminum Chloride (in vitro) | Rat brain synaptosomes | Induced rigidification of the hydrophilic membrane region. | nih.gov |

Interactions with Phosphate Metabolites (Theoretical Studies)

The interaction between aluminum and phosphate-containing biomolecules is a critical area of study due to the potential for aluminum to interfere with cellular metabolic processes. Theoretical studies, particularly using Density Functional Theory (DFT), have provided a molecular-level understanding of how aluminum ions might bind to phosphate metabolites.

A detailed computational study on the interaction of aluminum with D-glucose 6-phosphate (G6P) reveals a complex and diverse binding landscape. rsc.org These theoretical models show that aluminum can form stable complexes with G6P in various stoichiometries, including mononuclear (1:1, 1:2, 1:3) and dinuclear (2:1, 2:2) species. rsc.org The binding affinity is strongly influenced by the total charge of the complex and the specific binding mode. rsc.org

A key finding from these theoretical studies is the tendency of aluminum to form dicoordinated binding motifs. rsc.org In this arrangement, the aluminum ion binds to two functional groups of the G6P ligand simultaneously. This capacity for multidentate binding suggests that aluminum could act as a bridging agent, connecting different metabolite molecules. rsc.org This bridging behavior could lead to the formation of larger aggregates, a phenomenon that has been linked to potential disruptive effects in biological systems. rsc.org Given that this compound can release aluminum ions, it is plausible that it could engage in similar interactions with phosphate metabolites, potentially influencing pathways that rely on phosphorylated intermediates. The interaction of aluminum ions with phosphoinositide metabolism has also been noted, where aluminum, particularly as fluoroaluminate, can stimulate G-protein-coupled signaling pathways. nih.govnih.gov

Table 2: Theoretical Binding Characteristics of Aluminum with Glucose 6-Phosphate (G6P)

| Complex Stoichiometry (Al:G6P) | Key Finding | Implication | Reference |

| Mononuclear (1:1, 1:2, 1:3) | Formation of stable complexes with varying charges. | Demonstrates the fundamental interaction potential. | rsc.org |

| Dinuclear (2:1, 2:2) | Possible formation of bridged structures. | Suggests a role in aggregating metabolites. | rsc.org |

| General Finding | Tendency for dicoordinated binding motifs. | Aluminum can act as a bridging agent between functional groups. | rsc.org |

Computational Modeling and Simulation of Aluminum Dilinoleate Systems

Molecular Dynamics (MD) Simulations for Atomic-Level Insights

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time based on the principles of classical mechanics. uel.ac.uknih.gov This technique allows for the observation of dynamic processes and the calculation of various properties by solving Newton's equations of motion for a system of interacting particles. uel.ac.ukresearchgate.net The interactions between atoms are described by force fields, which are sets of parameters that define the potential energy of the system. uel.ac.uk

Simulation of Interatomic Interactions and Structural Evolution in Gelling Systems

MD simulations have been effectively used to study the sol-gel transition in aluminum carboxylate systems, which share similarities with aluminum dilinoleate behavior. mdpi.comnih.gov These simulations can track the conformational evolution of molecular structures during gel formation. mdpi.com By calculating interaction energies and analyzing the mobility of molecular chains, researchers can understand how the system evolves from a solution (sol) to a gel. mdpi.com For instance, simulations can reveal how changes in solid content and temperature influence the microstructure, viscosity, and fluidity of the colloidal system. mdpi.comnih.gov

Key insights from MD simulations on analogous systems include:

The development of the microstructure from a loose, porous framework to a more compact and homogeneous structure as the solid content increases. mdpi.comnih.gov

The crucial role of free volume and pore connectivity in improving the fluidity of the system. mdpi.comnih.gov

The assistance of free water molecules in the rotation and rearrangement of macromolecular chains, which enhances fluidity. nih.gov

The choice of interatomic potential is critical for the accuracy of MD simulations. jmaterenvironsci.com Potentials like the Embedded Atom Method (EAM) have been shown to be suitable for modeling aluminum systems. researchgate.netjmaterenvironsci.com

Analysis of Aggregation Phenomena and Network Formation

The formation of a network structure is fundamental to the gelling properties of this compound. MD simulations can be employed to investigate the aggregation of individual molecules and the subsequent formation of a three-dimensional network. nih.gov These simulations can elucidate the molecular basis for aggregation by observing how molecules interact and arrange themselves. nih.gov For example, simulations have shown that for some aggregating molecules, hydrophobic groups pack into the center of an aggregate, while polar groups remain on the surface, forming micelle-like structures. nih.gov

Kinetic lattice-based models, which can be informed by MD simulation data, are also used to simulate network formation. nih.gov These models can identify the critical point of gel percolation and predict the final network structure, including fractal dimensions and porosity. nih.gov Such models can differentiate between different aggregation mechanisms, such as diffusion-limited cluster aggregation (DLCA) and reaction-limited cluster aggregation (RLCA), and show how these mechanisms are influenced by factors like protein volume fraction. nih.gov

Investigation of Interfacial Interactions (e.g., with solid surfaces)

The interaction of this compound with solid surfaces is crucial in many of its applications, such as in coatings and lubricants. MD simulations can provide detailed information about these interfacial interactions. researchgate.netppaspk.org By modeling the interface between the aluminum-containing species and a solid surface, researchers can study phenomena like atomic diffusion, adhesion, and the formation of interfacial layers. researchgate.netppaspk.org

For example, MD simulations of solid-liquid interfaces have shown that temperature significantly influences atomic mobility and interfacial mixing. researchgate.netppaspk.org The analysis of radial distribution functions from these simulations can reveal the extent of atomic interactions at the interface. researchgate.netppaspk.org Such studies are critical for understanding how lubricants function at the molecular level and for designing new materials with tailored interfacial properties. tandfonline.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ntnu.no It is a powerful tool for determining the optimized molecular geometries, electronic properties, and interaction energies of molecules with high accuracy. ntnu.nouctm.edu

Determination of Optimized Molecular Geometries and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. ntnu.noatomistica.online This is achieved by finding the geometry that corresponds to the lowest possible energy. atomistica.online For aluminum complexes, DFT can predict coordination numbers and the geometry of ligands around the central aluminum ion. rsc.orgresearchgate.net For instance, studies on the hydrolysis of aluminum(III) have used DFT to show that the most stable structures for the hydrolysis products can have different coordination numbers, such as pentacoordinate or hexacoordinate. rsc.org

The electronic structure, which describes the arrangement and energy of electrons in a molecule, can also be calculated using DFT. uctm.edu This includes parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

Prediction of Binding Modes and Interaction Energies

DFT is widely used to predict how molecules interact with each other and to calculate the strength of these interactions, known as binding energies. arxiv.orgfrontiersin.org This is particularly relevant for understanding the formation of this compound aggregates and their interactions with other molecules or surfaces. DFT calculations can be used to determine the binding energies between aluminosilicate (B74896) oligomers and various metal cations, revealing that the interaction strength depends significantly on the charge and ionic radius of the cation. arxiv.orgfrontiersin.org

These calculations can also elucidate the nature of the chemical bonds formed. nih.gov For example, in the interaction of gas molecules with an aluminum oxide cluster, DFT calculations of adsorption energies showed a trend in binding strength for different gases, indicating the potential for selective adsorption. nih.gov The accuracy of binding energy calculations can be high, with errors as low as 1-2 kcal/mol achievable with appropriate methods and basis sets. semanticscholar.org

Table of Computationally Derived Parameters for Aluminum Systems

This table presents a selection of parameters that can be derived from computational modeling, illustrating the type of data obtained from MD and DFT studies on aluminum-containing systems. The specific values for this compound would require dedicated simulations.

| Parameter | Computational Method | Typical System Studied | Significance | Reference(s) |

| Non-bond Energy | MD | Aluminum Carboxylate Sol | Indicates stability of different oligomer compositions. mdpi.com | mdpi.com |

| Interatomic Distance (Al-Al) | MD | Pure Aluminum | Determines the most probable distance between aluminum atoms. jmaterenvironsci.com | jmaterenvironsci.com |

| Binding Energy | DFT | Aluminosilicate + Metal Cations | Quantifies the strength of interaction between species. arxiv.orgfrontiersin.org | arxiv.orgfrontiersin.org |

| Adsorption Energy | DFT | Gas Molecules on Al₈O₁₂ Cluster | Indicates the strength of binding to a surface. nih.gov | nih.gov |

| Bond Lengths & Angles | DFT | Dicesium Nickel Selenate Tetrahydrate | Defines the optimized molecular geometry. uctm.edu | uctm.edu |

| HOMO-LUMO Energy Gap | DFT | Various Organic Compounds | Relates to the chemical reactivity and stability of a molecule. researchgate.net | researchgate.net |

Multiscale Modeling Approaches

The complex, multi-component nature of systems containing this compound necessitates sophisticated modeling strategies that can span multiple length and time scales. Multiscale modeling has emerged as a powerful paradigm to connect the molecular-level interactions that govern the thickener structure to the bulk fluid dynamics and rheological properties observed at the macroscopic level. nasa.gov This approach is crucial because properties like viscosity, shear-thinning behavior, and pumpability are direct consequences of the underlying microscopic and mesoscopic structures. researchgate.netmdpi.com

A typical multiscale framework integrates data and models from different levels of resolution:

Quantum Mechanics (QM): Used for understanding the fundamental bonding and electronic structure of the aluminum-linoleate coordination complex. This level is computationally intensive and used for small numbers of atoms.

Atomistic/Molecular Dynamics (MD): Simulates the interactions of individual molecules (base oil, this compound thickener). mit.edu MD is used to investigate the initial stages of thickener self-assembly, fiber formation, and interactions between the thickener and the base oil. nlgi.org

Mesoscale/Coarse-Graining (e.g., Dissipative Particle Dynamics - DPD): Bridges the gap between the atomistic and continuum scales. researchgate.net In this approach, groups of atoms are bundled into single "beads," allowing for the simulation of larger systems and longer timescales, which are critical for observing the formation of the larger fiber network responsible for the grease's structure. mit.edu

Continuum (e.g., Computational Fluid Dynamics - CFD): Treats the material as a continuous medium with specific bulk properties (like viscosity and density) derived from lower-scale models or experiments. researchgate.netresearchgate.net This level is used to simulate flow in industrial equipment like pipes (B44673) and bearings. unibz.it

This hierarchical approach allows for the development of predictive models where parameters derived from detailed, lower-scale simulations are fed into higher-scale models, creating a more fundamentally grounded understanding of material behavior. nasa.govaps.org

Bridging Atomic-Level Dynamics with Macroscopic Rheological Behavior

The macroscopic rheology of an this compound grease is intrinsically linked to the dynamics of its molecular components. The formation of a fibrous soap network, driven by intermolecular forces, is what entraps the base oil and gives the grease its semi-solid consistency. mdpi.comresearchgate.net Atomistic and mesoscale simulations are essential tools for elucidating this connection.

Molecular dynamics simulations can model the initial aggregation of this compound molecules. These simulations reveal how factors like van der Waals forces and hydrogen bonding (if present from other components) drive the self-assembly of the soap molecules into fiber-like structures. nlgi.org For instance, studies on similar metal soaps have shown that London dispersion forces can be the primary driver for the formation of fibrous structures. nlgi.org By calculating interaction energies and observing the resulting molecular arrangements, researchers can predict the morphology of the thickener network. researchgate.net

The insights from these atomistic simulations are then used to inform mesoscale models. These coarse-grained simulations can model the evolution of the larger, entangled fiber network over longer time scales. mit.edu By applying simulated shear forces to these models, researchers can observe how the network deforms, breaks, and re-forms, which are the microscopic origins of macroscopic rheological phenomena like shear thinning and thixotropy. The output from these simulations can be a constitutive model that relates stress and strain, providing a direct link between the molecular parameters and the bulk rheological behavior that can be used in continuum models. aps.org

Table 1: Multiscale Modeling Techniques for this compound Systems

| Modeling Level | Technique | Typical Scale | Key Insights for this compound |

|---|---|---|---|

| Atomic | Molecular Dynamics (MD) | Angstroms to Nanometers (Å-nm) | Initial soap molecule aggregation, fiber formation mechanisms, interaction energies between soap and oil molecules. nlgi.org |

| Mesoscopic | Dissipative Particle Dynamics (DPD), Coarse-Grained MD | Nanometers to Micrometers (nm-μm) | Formation of the extended thickener network, network response to shear, prediction of viscoelastic properties. researchgate.netmit.edu |

| Macroscopic | Computational Fluid Dynamics (CFD) | Micrometers to Meters (μm-m) | Bulk flow behavior in complex geometries, velocity profiles, pressure drops, mixing efficiency. researchgate.net |

Computational Fluid Dynamics (CFD) for Flow Behavior in Complex Formulations

Computational Fluid Dynamics (CFD) is a powerful tool for simulating the flow of this compound-thickened formulations in complex industrial settings, such as lubrication systems, pipelines, and mixing vessels. researchgate.netunibz.it CFD solves the fundamental equations of fluid motion (Navier-Stokes) numerically, allowing for the prediction of velocity, pressure, and stress distributions throughout a defined geometry. pw.edu.pl

For non-Newtonian fluids like greases, the accuracy of a CFD simulation is highly dependent on the rheological model used to describe the fluid's behavior. The shear-thinning and viscoelastic properties derived from mesoscale simulations or experimental rheometry are implemented as a constitutive equation within the CFD framework. researchgate.net This allows the simulation to accurately capture how the grease's viscosity changes with the shear rate in different parts of the system.

Applications of CFD for this compound systems include:

Lubrication Analysis: Simulating the flow of grease into and through roller bearings or gear contacts to ensure proper lubrication and heat dissipation. unibz.it CFD can predict areas of insufficient lubricant flow or excessive shear, which could lead to component failure.

Process Equipment Design: Modeling the mixing of this compound grease in large kettles to optimize impeller design and operating conditions for achieving a homogeneous product. researchgate.net

Dispensing and Pumping: Predicting the pressure required to pump the grease through long pipelines and dispensing nozzles, accounting for the material's complex flow behavior under pressure.

Recent advancements in CFD, such as the Arbitrary Lagrangian-Eulerian (ALE) method, enhance the ability to simulate complex scenarios involving fluid-structure interaction and moving boundaries, which are common in many lubrication applications. numberanalytics.com

Challenges and Future Directions in Computational Studies of this compound

Despite the advancements in computational modeling, significant challenges remain in accurately simulating this compound systems. These challenges stem from the inherent complexity of the material and the limitations of current computational methods. acs.org

One of the primary challenges is the vast range of time and length scales involved. acs.org Atomistic simulations are limited to nanoseconds or microseconds, while macroscopic processes like oil bleed or thermal degradation occur over hours, days, or longer. Bridging this temporal gap remains a major hurdle. Similarly, there is often a disconnect between the small system sizes accessible to detailed simulations and the macroscopic scale of real-world applications. acs.org

Further challenges include:

Force Field Accuracy: The accuracy of MD simulations depends entirely on the quality of the interatomic potentials (force fields). Developing highly accurate force fields for complex systems involving metal-organic coordination bonds, like those in this compound, is a non-trivial task. acs.org

Modeling of Amorphous Structures: The thickener network in grease is an amorphous, disordered system. Accurately representing this complex, rugged energy landscape and achieving proper statistical sampling is computationally demanding. acs.org

Chemical Reactivity and Aging: Greases are subject to chemical changes over their service life, including oxidation and hydrolysis, which alter the thickener structure and rheological properties. mdpi.com Incorporating these reactive processes into long-time simulations is a frontier in computational materials science. mdpi.comresearchgate.net